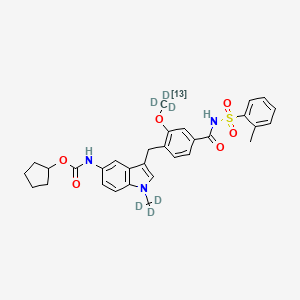

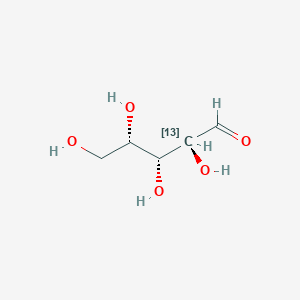

L-xylose-2-13C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

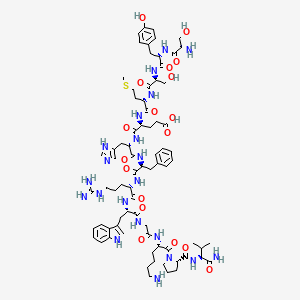

L-xylose-2-13C is a labeled analogue of L-xylose, which is the levo-isomer of xylose. Xylose is classified as a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . The compound this compound is specifically labeled with the carbon-13 isotope at the second carbon position, making it useful in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of L-xylose-2-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of xylose. One common method involves the use of labeled glucose, which is then converted to xylose through a series of enzymatic or chemical reactions .

Industrial Production Methods

Industrial production of this compound involves the use of advanced biotechnological processes. These processes often include the fermentation of lignocellulosic biomass, which is rich in xylose. The biomass is first pretreated to release the xylose, which is then labeled with carbon-13 through metabolic engineering techniques .

Análisis De Reacciones Químicas

Types of Reactions

L-xylose-2-13C undergoes various chemical reactions, including:

Oxidation: Xylose can be oxidized to form xylonic acid.

Reduction: Reduction of xylose produces xylitol, a common sugar alcohol.

Isomerization: Xylose can be isomerized to form xylulose.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium.

Isomerization: Enzymatic isomerization using xylose isomerase.

Major Products

Xylonic acid: from oxidation.

Xylitol: from reduction.

Xylulose: from isomerization.

Aplicaciones Científicas De Investigación

L-xylose-2-13C is widely used in scientific research due to its labeled carbon-13 isotope, which makes it an excellent tracer in various studies. Some of its applications include:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.

Biology: Employed in metabolic studies to trace the pathways of xylose metabolism in organisms.

Medicine: Utilized in diagnostic tests to assess the absorption and metabolism of sugars in the human body.

Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass

Mecanismo De Acción

The mechanism of action of L-xylose-2-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 isotope allows researchers to track the compound through different biochemical reactions, providing insights into the metabolic processes and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

D-xylose: The dextrorotary form of xylose, commonly found in nature.

Xylitol: A sugar alcohol derived from the reduction of xylose.

Xylonic acid: An oxidation product of xylose.

Uniqueness

L-xylose-2-13C is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications that require precise tracking of metabolic pathways and chemical reactions. This labeling distinguishes it from other similar compounds that do not have the isotope label .

Propiedades

Fórmula molecular |

C5H10O5 |

|---|---|

Peso molecular |

151.12 g/mol |

Nombre IUPAC |

(2S,3R,4S)-2,3,4,5-tetrahydroxy(213C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i3+1 |

Clave InChI |

PYMYPHUHKUWMLA-ZNTFUPGFSA-N |

SMILES isomérico |

C([C@@H]([C@H]([13C@@H](C=O)O)O)O)O |

SMILES canónico |

C(C(C(C(C=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.